1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol
Overview
Description
1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol is an organic compound with the molecular formula C13H13F3O2. This compound is characterized by the presence of trifluoromethyl, phenyl, and hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors and phenylacetylene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.
Reaction Steps: The key steps in the synthesis include the formation of the alkyne intermediate, followed by the addition of the trifluoromethyl group and the hydroxylation of the alkyne to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets. The alkyne group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-5-methyl-2,4-hexanedione: A related compound with similar trifluoromethyl and methyl groups but different functional groups.
1,1,1-Trifluoro-2,4-pentanedione: Another trifluoromethylated compound with different structural features.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A compound with similar trifluoromethyl and hexanedione groups.
Uniqueness
1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. The combination of these groups with the alkyne and hydroxyl functionalities makes this compound versatile and valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-11(2,17)8-9-12(18,13(14,15)16)10-6-4-3-5-7-10/h3-7,17-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTIRLQVEFFRKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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